molecular formula C16H21N3O6S B10985499 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]alaninamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]alaninamide

Cat. No.: B10985499
M. Wt: 383.4 g/mol
InChI Key: SKOMQYCKWXGUJU-NUHJPDEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-benzodioxin , is a fascinating organic compound. Its chemical formula is C16H16N2O5S with a molecular weight of approximately 348.37 g/mol . This compound features a unique fused-ring system, combining a benzene ring with a dioxane moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for preparing 1,4-benzodioxin. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 1,2-dihydroxybenzene (pyrocatechol) with ethylene glycol yields 1,4-benzodioxin . The reaction proceeds via intramolecular etherification.

Industrial Production: While not widely produced industrially, 1,4-benzodioxin can be synthesized on a small scale for research purposes. due to its limited commercial applications, large-scale production is uncommon.

Chemical Reactions Analysis

1,4-benzodioxin undergoes various chemical reactions:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction of the quinone moiety can regenerate the parent compound.

    Substitution: Substituents can be introduced at different positions on the benzene ring.

    Hydrolysis: Cleavage of the dioxane ring occurs under acidic or basic conditions.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.

Scientific Research Applications

1,4-benzodioxin finds applications in various fields:

    Medicine: It has potential as a scaffold for drug development due to its unique structure.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Its interactions with biological systems are of interest.

    Industry: Although not widely used, it may find applications in specialty chemicals.

Mechanism of Action

The exact mechanism by which 1,4-benzodioxin exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H21N3O6S

Molecular Weight

383.4 g/mol

IUPAC Name

(2S)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide

InChI

InChI=1S/C16H21N3O6S/c1-10(17-16(21)19-12-4-7-26(22,23)9-12)15(20)18-11-2-3-13-14(8-11)25-6-5-24-13/h2-3,8,10,12H,4-7,9H2,1H3,(H,18,20)(H2,17,19,21)/t10-,12?/m0/s1

InChI Key

SKOMQYCKWXGUJU-NUHJPDEHSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.